3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496645
InChI: InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile

CAS No.:

Cat. No.: VC17496645

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 3-[(1R)-1-(methylamino)ethyl]benzonitrile
Standard InChI InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3/t8-/m1/s1
Standard InChI Key FZFYFVXVHIGBJC-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC=CC(=C1)C#N)NC
Canonical SMILES CC(C1=CC=CC(=C1)C#N)NC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a benzene ring with two functional groups: a nitrile (-C≡N) at position 3 and a (1R)-1-(methylamino)ethyl substituent at the same position. The chiral center at the ethyl group’s first carbon confers stereoselectivity, influencing its interactions with biological targets.

Table 1: Key Molecular Properties of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile

PropertyValue
Molecular FormulaC₁₀H₁₁N₂
Molecular Weight159.21 g/mol
IUPAC Name3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile
Canonical SMILESCC@HNC
Chiral Center ConfigurationR

The hydrochloride salt (C₁₀H₁₃ClN₂) enhances aqueous solubility, making it preferable for biological assays.

Synthesis and Production

Industrial-Scale Synthesis

The synthesis of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile typically involves a multi-step sequence starting from 3-bromobenzonitrile. Key steps include:

  • Chiral Alkylation: Introduction of the ethyl group via asymmetric catalysis to establish the R configuration.

  • Methylamination: Reaction with methylamine to form the secondary amine.

  • Purification: High-performance liquid chromatography (HPLC) achieves ≥95% purity.

Continuous flow reactors are employed to optimize yield and minimize byproducts, ensuring scalability for industrial applications.

Physicochemical Properties

Solubility and Stability

The free base exhibits limited solubility in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. Conversion to the hydrochloride salt improves aqueous solubility, facilitating its use in biological buffers. Stability studies indicate no significant degradation under refrigerated conditions (2–8°C).

Spectroscopic Characterization

  • NMR: ¹H NMR spectra show distinct peaks for the aromatic protons (δ 7.4–7.8 ppm), methylamino group (δ 2.3 ppm), and chiral ethyl moiety (δ 1.2–1.5 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 159.21.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor in synthesizing bioactive molecules, particularly anticoagulants and kinase inhibitors. For example, its structural analogs are intermediates in dabigatran production, a direct thrombin inhibitor .

Future Directions

Drug Development Opportunities

The chiral nature of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile warrants exploration in enantioselective catalysis and asymmetric synthesis. Further pharmacological studies could elucidate its potential as a lead compound for neurodegenerative diseases.

Process Optimization

Advances in biocatalysis or photoredox chemistry may streamline its synthesis, reducing reliance on traditional alkylation methods.

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